Home > Products > Screening Compounds P48360 > cerivastatin sodium
cerivastatin sodium - 143201-12-1

cerivastatin sodium

Catalog Number: EVT-1518616
CAS Number: 143201-12-1
Molecular Formula: C9H13NS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cerivastatin sodium is derived from a synthetic process and is classified under the category of HMG-CoA reductase inhibitors, often referred to as statins. Its development aimed to create a more potent alternative to existing statins like lovastatin, with enhanced enzyme affinity and reduced required dosages .

Synthesis Analysis

Methods and Technical Details

The synthesis of cerivastatin sodium involves several chemical reactions that lead to the formation of its unique pyridine derivative structure. The process typically includes:

  1. Formation of the Pyridine Ring: The initial step involves creating the pyridine structure through cyclization reactions.
  2. Hydroxylation: Subsequent hydroxylation introduces functional groups that enhance the compound's activity.
  3. Salt Formation: The final step involves converting the hydroxy acid into its sodium salt form, which is essential for its pharmacological activity.
Molecular Structure Analysis

Structure and Data

Cerivastatin sodium has a complex molecular structure characterized by:

  • Molecular Formula: C_{22}H_{28}N_{2}O_{5}S
  • Molecular Weight: Approximately 408.6 g/mol
  • Structural Features: The compound features a pyridine ring, multiple hydroxyl groups, and a carboxylic acid moiety that are crucial for its biological activity.

The structural configuration allows for effective binding to the HMG-CoA reductase enzyme, significantly inhibiting cholesterol synthesis in hepatic tissues .

Chemical Reactions Analysis

Reactions and Technical Details

Cerivastatin sodium primarily functions through competitive inhibition of HMG-CoA reductase. Key reactions include:

  1. Inhibition of Cholesterol Synthesis: Cerivastatin sodium competes with HMG-CoA for binding at the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  2. Metabolism: In vivo studies indicate that cerivastatin is metabolized into several active metabolites (M1, M23, M24) which also exhibit significant inhibitory activity against HMG-CoA reductase.
Mechanism of Action

Process and Data

Cerivastatin sodium operates through a well-defined mechanism:

  • Competitive Inhibition: By binding to the active site of HMG-CoA reductase, cerivastatin prevents substrate access, leading to decreased cholesterol production.
  • Feedback Regulation: The reduction in intracellular cholesterol levels stimulates increased expression of low-density lipoprotein receptors on hepatocytes, enhancing clearance of circulating low-density lipoprotein cholesterol from the bloodstream.

This dual action not only lowers cholesterol levels but also improves lipid profiles significantly .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cerivastatin sodium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for formulation into pharmaceutical preparations .

Applications

Scientific Uses

Cerivastatin sodium has been primarily utilized in clinical settings for managing hyperlipidemia and reducing cardiovascular risk. Specific applications include:

  • Cholesterol Management: Effective in lowering total cholesterol and low-density lipoprotein cholesterol levels at significantly lower doses compared to other statins.
  • Research Applications: Used in studies investigating lipid metabolism, cardiovascular health, and drug interactions involving HMG-CoA reductase inhibitors.

The compound's unique efficacy profile continues to make it a subject of interest in both clinical practice and research settings .

Introduction to Cerivastatin Sodium

Historical Development of Synthetic HMG-CoA Reductase Inhibitors

The statin era commenced with the discovery of natural fungal metabolites exhibiting HMG-CoA reductase inhibition. Compactin (ML-236B), isolated from Penicillium citrinum by Akira Endo in 1973, provided the foundational proof-of-concept for pharmacological cholesterol synthesis inhibition [1]. This was followed by the isolation of lovastatin (monacolin K) from Aspergillus terreus and Monascus ruber, which became the first commercially approved statin in 1987 [1] [7]. These natural compounds established the core pharmacophore essential for HMG-CoA reductase binding: a hydroxylated lactone ring (or its hydrolyzed hydroxy-acid form) mimicking the HMG moiety, and a complex hydrophobic region occupying the CoA-binding site.

The evolution toward synthetic statins addressed limitations of natural compounds, including chemical instability, pharmacokinetic variability, and suboptimal enzyme affinity. Fluvastatin, introduced in the 1990s, pioneered the fully synthetic statin design featuring an indole ring system. This breakthrough demonstrated that synthetic chemistry could not only replicate but potentially enhance the inhibitory properties of natural statins while allowing precise structural optimization. The synthetic approach enabled deliberate modifications to improve hepatoselectivity, metabolic stability, and binding affinity. Cerivastatin emerged as the culmination of this synthetic development trajectory, achieving unprecedented potency through its unique penta-substituted pyridine core and optimized side chains [6] [9].

Table 1: Evolution of HMG-CoA Reductase Inhibitors

GenerationRepresentative CompoundsOriginKey Characteristics
First (Natural)Compactin, LovastatinFungal metabolitesHydrophobic, lactone prodrugs
Second (Semi-synthetic)Simvastatin, PravastatinChemical modification of natural statinsImproved bioavailability, enhanced hydrophilicity (pravastatin)
Third (Fully Synthetic)Fluvastatin, Cerivastatin, AtorvastatinDesigned chemical synthesisEnhanced potency, structural diversity, optimized pharmacokinetics

Cerivastatin Sodium: Structural Uniqueness Among Statins

Cerivastatin sodium (chemical name: (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt; molecular formula: C₂₆H₃₃FNNaO₅; molecular weight: 481.53 g/mol) exhibits a distinct molecular architecture that differentiates it from other statins [9] [8]. Its core structure comprises a penta-substituted pyridine ring rather than the decalin ring system found in lovastatin and simvastatin or the indole ring in fluvastatin. This pyridine core bears critical substituents: a 4-fluorophenyl group at position 4, a methoxymethyl group at position 5, and two isopropyl groups at positions 2 and 6. The fluorophenyl group enhances hydrophobic interactions within the enzyme's binding pocket, contributing significantly to binding affinity.

The pharmacologically active component is the dihydroxyheptenoic acid side chain attached to the pyridine ring at position 3. This side chain features a critical (3R,5S,6E) configuration, essential for mimicking the transition-state geometry of HMG-CoA during enzymatic reduction. In its active form, the open-chain dihydroxy acid moiety binds competitively within the HMG-binding site of HMG-CoA reductase. The sodium salt form provides enhanced aqueous solubility compared to the free acid, facilitating gastrointestinal absorption. Cerivastatin's structural optimization yielded extraordinary enzyme affinity, evidenced by its inhibitory constant (Ki) of 1.3 nM, making it approximately 100-fold more potent than lovastatin (Ki ~150 nM) and significantly more potent than other contemporary statins [9] [6].

Table 2: Structural and Biochemical Comparison of Key Statins

StatinCore StructureActive FormKi (nM)Relative Potency (vs. Cerivastatin)
Cerivastatin SodiumPenta-substituted pyridineSodium salt1.31.0 (Reference)
LovastatinDecalin ringHydroxy-acid (lactone hydrolysis)~150~115-fold lower
SimvastatinModified decalinHydroxy-acid~66~51-fold lower
FluvastatinIndoleSodium salt~77~59-fold lower
AtorvastatinPyrroleCalcium saltVariable~4-10 fold lower

Chronology of Clinical Approval and Market Withdrawal

Cerivastatin sodium (brand names: Baycol®, Lipobay®) received its first regulatory approval in the United Kingdom in 1997, followed by US FDA approval in 1998 for the treatment of primary hypercholesterolemia and mixed dyslipidemia [8]. Clinical trials preceding approval demonstrated its exceptional efficacy at microgram doses (0.2-0.8 mg/day), achieving low-density lipoprotein cholesterol (LDL-C) reductions of 20-30% compared to placebo within one week, with maximal effects observed at four weeks [4]. Its ultra-low dosing regimen and favorable initial tolerability profile positioned it competitively against existing statins like atorvastatin (Lipitor®).

Post-marketing surveillance revealed a disturbing trend of rhabdomyolysis cases, a rare but life-threatening muscle toxicity complication. By 2001, pharmacovigilance data documented 52 fatalities globally (31 in the US, 21 elsewhere) and 385 non-fatal rhabdomyolysis cases associated with cerivastatin use. Critical analysis identified two major risk amplifiers: concomitant use with gemfibrozil (a fibrate prescribed for hypertriglyceridemia) and administration of the highest dose (0.8 mg/day). The gemfibrozil interaction proved particularly dangerous, inhibiting cytochrome P450 2C8-mediated cerivastatin metabolism and increasing systemic exposure by approximately 5-fold. Bayer responded by adding a contraindication against gemfibrozil co-administration in December 1999 and implementing strengthened warnings regarding the 0.8 mg dose [8] [3].

Despite these measures, reports of fatal rhabdomyolysis persisted, including cases with monotherapy. Analysis revealed cerivastatin's rhabdomyolysis reporting rate was 1.9 per million prescriptions for monotherapy – 10 to 50 times higher than other statins – and escalated to 16-80 times higher when considering combination therapy risks. Facing mounting regulatory pressure and compelling safety evidence, Bayer voluntarily withdrew cerivastatin from worldwide markets on August 8, 2001. This withdrawal represented a pivotal moment in pharmacovigilance, highlighting the critical importance of post-marketing surveillance, drug interaction profiling, and dose-response safety assessment even for highly efficacious agents [8] [6].

Table 3: Chronology of Cerivastatin Sodium Approval and Withdrawal

DateEventSignificance
1997UK ApprovalFirst market authorization for cerivastatin sodium
1998US FDA ApprovalEntry into major pharmaceutical market
Dec 1999Contraindication AddedFormal contraindication for gemfibrozil co-administration implemented
Early 2001Safety Analysis CompletionInternal review confirmed excessive rhabdomyolysis risk relative to other statins
Aug 8, 2001Global WithdrawalVoluntary market removal by Bayer A.G.
Post-2001Litigation SettlementsResolution of claims related to rhabdomyolysis fatalities and injuries

Table 4: Cerivastatin Sodium Compound Nomenclature

DesignationName
Systematic IUPAC NameSodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Chemical Abstracts Service (CAS) Number143201-11-0
Common SynonymsCerivastatin sodium salt; Baycol; Lipobay
Molecular FormulaC₂₆H₃₃FNNaO₅

Properties

CAS Number

143201-12-1

Product Name

cerivastatin sodium

Molecular Formula

C9H13NS

Synonyms

6-Heptenoic acid, 7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-, monosodium salt, [R-[R*,S*-(E)]]-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.